4-[(Furan-2-yl)methyl]thiomorpholine-3-carboxylic acid
Description
4-[(Furan-2-yl)methyl]thiomorpholine-3-carboxylic acid is a heterocyclic compound featuring a thiomorpholine core (a six-membered ring containing one sulfur and one nitrogen atom) substituted at position 4 with a furan-2-ylmethyl group and at position 3 with a carboxylic acid moiety. The furan substituent introduces aromaticity and π-electron density, which may influence binding interactions in biological systems.
Properties
Molecular Formula |
C10H13NO3S |
|---|---|
Molecular Weight |
227.28 g/mol |
IUPAC Name |
4-(furan-2-ylmethyl)thiomorpholine-3-carboxylic acid |
InChI |
InChI=1S/C10H13NO3S/c12-10(13)9-7-15-5-3-11(9)6-8-2-1-4-14-8/h1-2,4,9H,3,5-7H2,(H,12,13) |
InChI Key |
ZTVJNJCEXCYGLO-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCC(N1CC2=CC=CO2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation Reactions for Core Structure Formation
The thiomorpholine ring can be synthesized via cyclocondensation between homophthalic anhydride derivatives and imines. For example:
- Homophthalic anhydride reacts with N-(furan-2-yl-methylidene)-benzylamine in pyridine to yield trans-configured tetrahydroisoquinoline carboxylic acids with high diastereoselectivity (80% yield).
- Key conditions : Pyridine as a solvent at 116°C promotes stereoselectivity, avoiding by-products like 6 and 7 .
This method is adaptable for thiomorpholine synthesis by substituting the amine component with sulfur-containing precursors (e.g., cysteamine derivatives).
Carboxylic Acid Functionalization
The carboxylic acid group in intermediates like trans-5 can be modified to introduce pharmacophoric groups:
- Esterification : Conversion to methyl ester 8 using methanol and sulfuric acid (76% yield).
- Reduction : Lithium borohydride reduces esters to hydroxymethyl derivatives (e.g., 9 ).
- Tosylation and Amine Substitution : Hydroxymethyl intermediates are tosylated (10 ) and reacted with secondary amines to form cyclic aminomethyl groups (e.g., 11a–g ).
For thiomorpholine-3-carboxylic acid, tosylate displacement with thiol-containing nucleophiles (e.g., sodium sulfide) would introduce the sulfur atom.
Amide Bond Formation for Side-Chain Introduction
The furan-2-ylmethyl group can be introduced via amide coupling:
- Acid chloride intermediates (e.g., 5-nitro-furan-2-carbonyl chloride) react with amines like (4-aminomethyl-phenyl)-dimethyl-amine to form amides (89% yield).
- Optimization : Use of aprotic solvents (toluene) and temperatures of 50°C minimizes side reactions.
Comparative Analysis of Synthetic Routes
Stereochemical and Mechanistic Considerations
- Diastereoselectivity : Pyridine enhances trans selectivity by stabilizing transition states through hydrogen bonding.
- By-product Mitigation : Alkaline workup (10% NaOH) removes acidic by-products like 6 and 7 .
- Oxidation Sensitivity : Thiomorpholine derivatives may require inert atmospheres to prevent sulfur oxidation.
Challenges and Optimization Strategies
- Sulfur Incorporation : Thiol nucleophiles are less reactive than amines; elevated temperatures (80–100°C) or phase-transfer catalysts (e.g., TBAB) improve yields.
- Purification : Crystallization from ethyl acetate/hexane mixtures enhances purity for carboxylic acid intermediates.
Chemical Reactions Analysis
Types of Reactions: 4-[(Furan-2-yl)methyl]thiomorpholine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The thiomorpholine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products:
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Alcohol derivatives of the carboxylic acid group.
Substitution: Various substituted thiomorpholine derivatives.
Scientific Research Applications
4-[(Furan-2-yl)methyl]thiomorpholine-3-carboxylic acid is an organic compound featuring a furan ring attached to a thiomorpholine ring, with a carboxylic acid group substitution. This unique combination gives it distinct chemical and biological properties, making it valuable for research and development.
Scientific Research Applications
This compound has diverse applications in scientific research:
- Chemistry It serves as a building block in synthesizing complex organic molecules.
- Biology The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
- Medicine Research is ongoing to explore its potential as a therapeutic agent for various diseases.
- Industry It is used in developing new materials and chemical processes.
Chemical Reactions Analysis
This compound can undergo several chemical reactions:
- Oxidation The furan ring can be oxidized to create furan-2-carboxylic acid derivatives. Common oxidizing agents include potassium permanganate () and chromium trioxide ().
- Reduction The carboxylic acid group can be reduced to form alcohol derivatives. Reducing agents like lithium aluminum hydride () and sodium borohydride () are commonly used.
- Substitution The thiomorpholine ring can undergo substitution reactions with electrophiles like alkyl halides and acyl chlorides.
Synthesis and Derivatives
Mechanism of Action
The mechanism of action of 4-[(Furan-2-yl)methyl]thiomorpholine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The furan ring and thiomorpholine moiety can interact with enzymes and receptors, leading to various biological effects. The carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s activity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between 4-[(Furan-2-yl)methyl]thiomorpholine-3-carboxylic acid and its analogs:
Key Observations:
- Aromatic Substituents: Furan-2-yl groups (as in the target compound and Tryfuzol®) contribute π-π stacking interactions, whereas thiophene analogs (e.g., 5-(4-fluorophenyl)-3-(tosylamino)thiophene-2-carboxylic acid) may enhance electronic delocalization due to sulfur’s larger atomic radius .
- Functional Groups : Carboxylic acid moieties (common to all listed compounds) improve solubility and enable salt formation, critical for pharmacokinetic optimization .
Comparative Pharmacological Insights:
- The thiomorpholine core in the target compound may offer metabolic stability advantages over morpholine derivatives due to sulfur’s resistance to oxidative degradation .
- Furan-containing analogs (e.g., Tryfuzol®) show promise in immunomodulation, suggesting that the target compound’s furan-2-ylmethyl group could be leveraged for similar applications .
Physicochemical Properties
- Solubility : The carboxylic acid group enhances water solubility, but the thiomorpholine and furan-2-ylmethyl groups may counterbalance this by increasing logP values.
- Stability : Thiomorpholine’s sulfur atom could reduce susceptibility to hydrolysis compared to morpholine derivatives, though this requires experimental validation .
Biological Activity
The compound 4-[(Furan-2-yl)methyl]thiomorpholine-3-carboxylic acid is a derivative of thiomorpholine and furan, which has garnered interest due to its potential biological activities. This article explores its biological activity, including antimicrobial, antioxidant, and anticancer properties, supported by case studies and research findings.
Chemical Structure and Properties
This compound can be described structurally as follows:
- Molecular Formula : C₉H₁₃NO₃S
- Molecular Weight : 199.27 g/mol
The presence of the furan ring and thiomorpholine structure contributes to its biological activity.
Antimicrobial Activity
Research indicates that compounds with a thiomorpholine structure often exhibit significant antimicrobial properties. For instance:
- A study evaluated various synthesized thiomorpholine derivatives against Gram-positive and Gram-negative bacteria. Among these, compounds similar to 4-[(Furan-2-yl)methyl]thiomorpholine showed moderate to high antibacterial activity with Minimum Inhibitory Concentration (MIC) values ranging from <1 to 125 µg/mL against pathogens like E. coli and S. aureus .
| Compound | MIC (µg/mL) | Activity Against |
|---|---|---|
| Compound A | <1 | E. coli |
| Compound B | 10 | S. aureus |
| Compound C | 125 | Pseudomonas aeruginosa |
Antioxidant Activity
The antioxidant potential of similar compounds has been assessed through various assays. For example, derivatives of thiomorpholine have demonstrated significant free radical scavenging abilities, which are crucial in preventing oxidative stress-related diseases .
Anticancer Activity
Recent studies have highlighted the anticancer properties of furan-containing compounds. For instance:
- A derivative similar to 4-[(Furan-2-yl)methyl]thiomorpholine was tested for its effects on cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis in malignant cells .
Case Study 1: Antibacterial Efficacy
In a controlled study, the antibacterial efficacy of 4-[(Furan-2-yl)methyl]thiomorpholine was tested against several strains of bacteria. The results indicated that the compound exhibited a notable zone of inhibition comparable to standard antibiotics, suggesting its potential use in treating bacterial infections.
Case Study 2: Antioxidant Mechanism
A detailed investigation into the antioxidant mechanisms revealed that 4-[(Furan-2-yl)methyl]thiomorpholine acts by modulating the expression of key enzymes involved in oxidative stress response, thereby enhancing cellular resilience against oxidative damage.
Q & A
Q. What are the optimal synthetic routes for 4-[(Furan-2-yl)methyl]thiomorpholine-3-carboxylic acid, and how can reaction conditions be optimized to improve yield and purity?
The synthesis of this compound typically involves multi-step reactions, including cyclization to form the thiomorpholine ring and subsequent functionalization. Key steps may include:
- Thiomorpholine Core Formation : Cyclization of precursors (e.g., β-amino thiols) under controlled temperatures (60–80°C) using Lewis acid catalysts like ZnCl₂ or BF₃·Et₂O to stabilize intermediates .
- Furan-2-ylmethyl Introduction : Alkylation or nucleophilic substitution reactions, requiring anhydrous conditions and catalysts such as Pd(OAc)₂ for cross-coupling .
- Carboxylic Acid Functionalization : Hydrolysis of ester precursors using NaOH/EtOH or acidic conditions (HCl/H₂O) .
Optimization Strategies : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF for solubility vs. THF for selectivity) and temperature gradients to suppress side reactions. Purify via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
A combination of spectroscopic and chromatographic methods is essential:
Q. How can researchers evaluate the biological activity of this compound, particularly its potential as a therapeutic agent?
- In Vitro Screening : Test against target enzymes (e.g., kinases, proteases) using fluorometric or colorimetric assays. For antimicrobial activity, use MIC assays against bacterial/fungal strains .
- Cytotoxicity : Employ MTT or resazurin assays on mammalian cell lines (e.g., HEK293, HeLa) to determine IC₅₀ values .
- Mechanistic Studies : Use molecular docking (e.g., AutoDock Vina) to predict binding interactions with targets like GPCRs or ion channels .
Advanced Research Questions
Q. How can contradictory data regarding the compound’s reactivity or bioactivity be resolved?
Contradictions often arise from differences in experimental design or impurities. Strategies include:
- Reproducibility Checks : Replicate syntheses using identical catalysts (e.g., Pd vs. Cu) and solvents .
- Advanced Characterization : Use 2D NMR (COSY, HSQC) to confirm regiochemistry or LC-MS/MS to detect trace impurities .
- Computational Validation : Perform DFT calculations (Gaussian 16) to predict reaction pathways or metabolite formation .
Q. What methodologies are effective for studying structure-activity relationships (SAR) of derivatives of this compound?
- Analog Synthesis : Modify the furan substituent (e.g., halogenation) or thiomorpholine ring (e.g., N-alkylation) .
- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical functional groups for target binding .
- In Vivo Models : Test lead derivatives in rodent models for pharmacokinetics (e.g., bioavailability, half-life) and toxicity .
Q. How can researchers address challenges in scaling up synthesis while maintaining stereochemical integrity?
- Flow Chemistry : Continuous reactors improve heat/mass transfer, reducing racemization risks .
- Chiral Catalysts : Use asymmetric catalysis (e.g., Jacobsen’s catalysts) during thiomorpholine ring formation .
- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time monitoring .
Q. What novel applications exist for this compound in materials science or drug delivery?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
